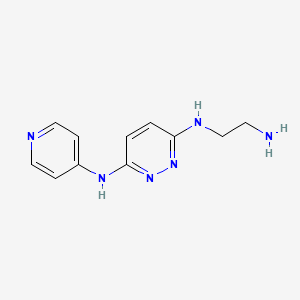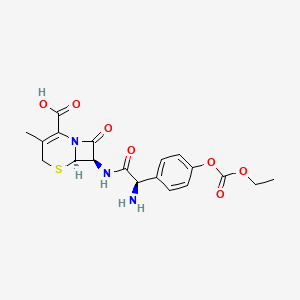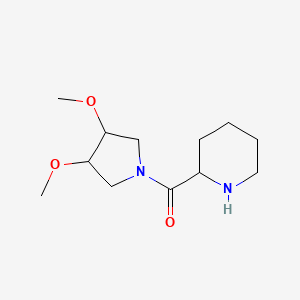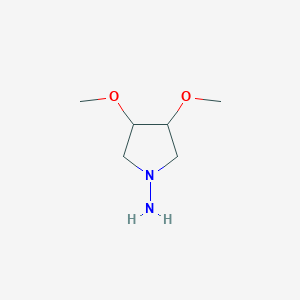
Azido-PEG12-acid
Übersicht
Beschreibung
Azido-PEG12-acid is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain . This monodisperse PEG increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG12-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of Azido-PEG12-acid is C27H53N3O14 . It has a molecular weight of 643.7 g/mol . The InChIKey is DYFODOGACDHUBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Azido-PEG12-acid is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG12-acid has a molecular weight of 643.7 g/mol . It has a hydrophilic PEG spacer which increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Bioconjugation
The azide group in Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry . This makes it useful in bioconjugation, a process that involves attaching two or more molecules together, often used in the creation of drugs, therapeutic proteins, and diagnostic tools.
Therapeutic Applications
The terminal carboxylic acid in Azido-PEG12-acid can react with primary amine groups in the presence of activators . This property can be used in the development of therapeutic agents, such as antibody-drug conjugates.
Cross-linking
Azido-PEG12-acid can be used in cross-linking applications. The azide group can react with alkyne, BCN, DBCO via Click Chemistry , allowing for the creation of cross-linked structures, which are often used in the development of materials and biological research.
Modification of Biological Therapeutics
Azido-PEG12-acid can be used in the modification of biological therapeutics . The PEG spacer can be used to increase the solubility and stability of therapeutic proteins, improving their effectiveness and reducing potential side effects.
Wirkmechanismus
Target of Action
Azido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target specific proteins for degradation . The targets of Azido-PEG12-acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Azido-PEG12-acid contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . The terminal carboxylic acid of Azido-PEG12-acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG12-acid is the ubiquitin-proteasome system . PROTACs, which use Azido-PEG12-acid as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Azido-PEG12-acid are largely determined by its role as a linker in PROTACs. The hydrophilic polyethylene glycol (PEG) spacer in Azido-PEG12-acid increases its solubility in aqueous media , which can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of Azido-PEG12-acid, when used in a PROTAC, is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the target protein.
Action Environment
The action of Azido-PEG12-acid can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the concentration of copper. Additionally, the stability of the resulting triazole linkage and amide bond can be influenced by the pH of the environment . The hydrophilic PEG spacer in Azido-PEG12-acid can increase its solubility in aqueous media , potentially enhancing its action in hydrophilic environments.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG12-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



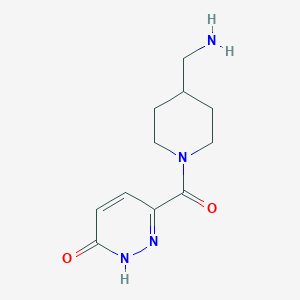
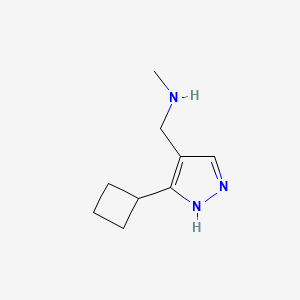
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

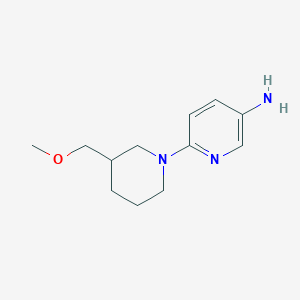

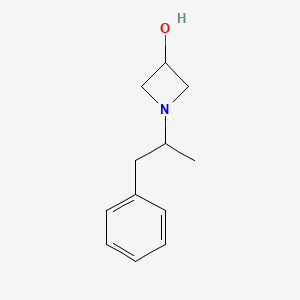
![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
